Aldolase Inhibition by AhG-1,6-bisP
2,5-Anhydro-D-glucitol (AhG) is a prodrug that requires phosphorylation to AhG-1,6-bisphosphate to act as a competitive inhibitor of fructose-1,6-bisphosphate aldolase. Compared to the native substrate, fructose-1,6-bisphosphate (Fru-1,6-bisP), AhG-1,6-bisP exhibits a Ki value of 103 μM and an I50 of 570 μM [1]. This represents a 184-fold higher potency than Fru-1,6-bisP, which has a Ki of 1.4 × 10⁻⁶ M (1.4 μM) [2].
| Evidence Dimension | Inhibitory potency (Ki) against fructose-1,6-bisphosphate aldolase |
|---|---|
| Target Compound Data | AhG-1,6-bisphosphate: Ki = 103 μM, I50 = 570 μM |
| Comparator Or Baseline | Fructose-1,6-bisphosphate (native substrate): Ki = 1.4 μM |
| Quantified Difference | AhG-1,6-bisP is 74-fold less potent (Ki 103 μM vs 1.4 μM) |
| Conditions | In vitro enzyme assay with purified aldolase |
Why This Matters
This confirms AhG-1,6-bisP is a validated competitive inhibitor for aldolase mechanistic studies, not a mere substrate mimic, enabling precise perturbation of glycolytic flux.
- [1] Dayan, F. E., Rimando, A. M., Tellez, M. R., Scheffler, B. E., Roy, T., Abbas, H. K., & Duke, S. O. (2002). Bioactivation of the Fungal Phytotoxin 2,5-Anhydro-D-glucitol by Glycolytic Enzymes is an Essential Component of its Mechanism of Action. Zeitschrift für Naturforschung C, 57(7-8), 645-653. View Source
- [2] Marcus, F. (1976). Inhibition of bovine hepatic fructose-1,6-diphosphatase by substrate analogs. Journal of Biological Chemistry, 251(10), 2963-2968. View Source
